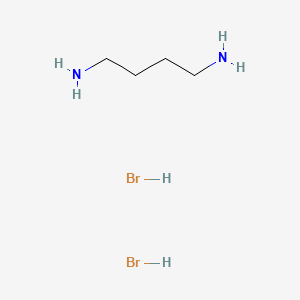

1,4-Diaminobutane Dihydrobromide

Beschreibung

Overview of 1,4-Diaminobutane (B46682) Dihydrobromide in Contemporary Chemical Research

1,4-Diaminobutane Dihydrobromide is a diamine salt that serves as a valuable building block in organic synthesis and a key component in the development of advanced materials. In contemporary chemical research, its significance is most pronounced in the field of materials science, particularly in the fabrication of perovskite solar cells. acs.orgnih.gov Researchers are exploring its role as a "spacer" cation in the creation of two-dimensional (2D) and quasi-2D perovskite structures, which have shown enhanced stability and efficiency compared to their three-dimensional (3D) counterparts. acs.orgnih.gov The incorporation of the 1,4-butanediammonium (B1226911) cation, derived from the dihydrobromide salt, can passivate defects in the perovskite crystal lattice and improve the material's resistance to environmental degradation, a critical challenge in the commercialization of perovskite solar cell technology. acs.orgnih.gov

Beyond materials science, 1,4-diaminobutane and its salts, including the dihydrobromide, are utilized in various chemical reactions. They act as cross-linking agents in polymer chemistry and as precursors in the synthesis of more complex organic molecules. chemicalbook.com In biochemical research, the related dihydrochloride (B599025) salt is used in the preparation of specialized cell culture media, highlighting the importance of the 1,4-diaminobutane backbone in biological systems. chemicalbook.com

Historical Context and Evolution of Academic Inquiry on 1,4-Diaminobutane and its Salts

The history of 1,4-diaminobutane, or putrescine, dates back to 1678 when Antonie van Leeuwenhoek first observed crystalline substances in human semen. nih.govresearchgate.net However, the structure of these crystals, later named "spermine," was not fully elucidated until nearly 250 years later by Rosenheim. nih.govresearchgate.net Following this, the simpler diamine, putrescine (1,4-diaminobutane), and the triamine, spermidine (B129725), were isolated from both prokaryotic and eukaryotic systems. nih.gov

Early academic inquiry into putrescine and other polyamines revealed their crucial role in promoting the growth of certain bacteria. nih.gov This led to further investigations into their metabolic pathways and physiological functions. In the mid-20th century, research groups began studying the accumulation of polyamines in regenerating rat liver and their synthesis in developing chick embryos, leading to the identification of key biosynthetic enzymes like ornithine decarboxylase. nih.govnih.gov The discovery that polyamines are excreted in the urine of cancer patients sparked interest among oncologists, driving research into their potential as cancer biomarkers and therapeutic targets. nih.gov The development of inhibitors for polyamine biosynthesis, such as α-difluoromethylornithine (DFMO), further underscored their importance in cellular processes. nih.gov The study of polyamines in plants also became a significant research area, with pioneers like Bagni and his group laying the groundwork for understanding their physiological functions in plant growth and development. nih.gov While much of the historical research focused on the biological roles of the free base, the use of its salts, like the dihydrobromide, became prevalent for their stability and ease of handling in experimental settings.

Broad Academic Significance and Emerging Research Trajectories of this compound

The broad academic significance of this compound stems from the versatile chemical nature of its parent molecule, 1,4-diaminobutane. As a diamine, it can participate in a wide range of chemical reactions, making it a valuable synthon in organic chemistry for the creation of polyamides, and other nitrogen-containing compounds. chemimpex.com Its biological importance as a precursor to higher polyamines like spermidine and spermine (B22157) ensures its continued relevance in biochemistry and molecular biology. nih.govwikipedia.org

The most prominent emerging research trajectory for this compound and its dihalide analogs is in the field of perovskite photovoltaics. The use of 1,4-butanediammonium cations to form 2D Dion-Jacobson (DJ) phase perovskites is a key area of investigation. acs.orgresearchgate.netrsc.orgresearchgate.net These DJ perovskites exhibit enhanced stability against moisture and thermal stress, addressing a major bottleneck for the commercial viability of perovskite solar cells. nih.gov Research is focused on optimizing the composition and structure of these 2D layers to maximize power conversion efficiency (PCE) and long-term operational stability. acs.orgnih.gov Studies have shown that the incorporation of 1,4-butanediammonium salts can lead to a significant increase in PCE and device lifetime. acs.orgnih.gov

Detailed Research Findings

The application of 1,4-diaminobutane salts in perovskite solar cells has yielded significant improvements in device performance. The following tables summarize key findings from recent studies.

Table 1: Performance Enhancement of Perovskite Solar Cells with 1,4-Butanediammonium (BDA) Additives

| Study Focus | Additive | Key Finding | Power Conversion Efficiency (PCE) | Reference |

| Interfacial Modification | 1,4-butanediammonium diiodide (BDADI) | Formation of a 2D Dion-Jacobson capping layer passivates surface defects and suppresses non-radiative recombination. | 20.32% | acs.org |

| Bulk Passivation | 1,4-butanediammonium iodide (BDAI2) | Addition of ≤1% BDAI2 enhances charge carrier lifetimes and the fraction of radiative recombination. | Not specified | nih.gov |

| Defect Passivation | 1,4-butanediamine dihydriodide (BDAI2) | Synergistically passivates two defect sites on perovskite surfaces. | 23.9% | researchgate.net |

| Reduced-Dimensional Perovskites | Butane-1,4-diammonium iodide | Leads to the formation of efficient and stable reduced-dimensional perovskite solar cells. | Not specified | greatcellsolarmaterials.com |

Table 2: Stability Enhancement of Perovskite Solar Cells with 1,4-Butanediammonium (BDA) Additives

| Study Focus | Additive | Stability Finding | Duration of Stability Test | Reference |

| Functional and Operando Stability | 1,4-butanediammonium iodide (BDAI2) | Passivated devices retained 50-80% of initial PCE under continuous 1 sun irradiation at 65 °C. | 400 hours | nih.gov |

| Long-Term Operational Stability | 1,4-butanediamine dihydriodide (BDAI2) | Devices maintained performance for over 1000 hours. | >1000 hours | researchgate.net |

| Environmental Stability | 1,4-butanediammonium diiodide (BDADI) | Enhanced water-resistance due to the hydrophobic nature of the 1,4-butanediammonium cations. | Not specified | acs.org |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

18773-04-1 |

|---|---|

Molekularformel |

C4H13BrN2 |

Molekulargewicht |

169.06 g/mol |

IUPAC-Name |

butane-1,4-diamine;hydrobromide |

InChI |

InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H |

InChI-Schlüssel |

ZYTYCJCQGXUMPI-UHFFFAOYSA-N |

SMILES |

C(CCN)CN.Br.Br |

Kanonische SMILES |

C(CCN)CN.Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Diaminobutane Dihydrobromide

Classical Organic Synthesis Pathways for 1,4-Diaminobutane (B46682) and its Halide Salts

Traditional chemical synthesis routes to 1,4-diaminobutane often rely on petrochemical feedstocks and involve multi-step processes. The subsequent conversion to its halide salts, such as the dihydrobromide, is a standard and efficient chemical transformation.

Catalytic Hydrogenation Routes for 1,4-Diaminobutane Precursors

The predominant industrial method for producing 1,4-diaminobutane is the catalytic hydrogenation of succinonitrile (B93025). mdpi.comorganic-chemistry.orgnih.gov This process typically involves the reaction of succinonitrile with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.

The reaction proceeds in two stages, first reducing the nitrile groups to imines, which are then further hydrogenated to the primary amines. A variety of catalysts can be employed, with Raney cobalt and Raney nickel being common choices. The reaction is often carried out in a solvent, and the presence of ammonia (B1221849) is used to suppress the formation of secondary amine byproducts. researchgate.net For instance, hydrogenation of succinonitrile in the presence of a Raney cobalt catalyst and an N,N'-dialkyl cyclic urea (B33335) compound as a solvent has been shown to produce 1,4-diaminobutane with high selectivity. researchgate.net

Once 1,4-diaminobutane is synthesized and purified, it can be converted to 1,4-diaminobutane dihydrobromide by treatment with hydrobromic acid (HBr). The basic amino groups of the diamine react with the strong acid in a neutralization reaction to form the corresponding ammonium (B1175870) bromide salt.

H₂N-(CH₂)₄-NH₂ + 2HBr → ⁺H₃N-(CH₂)₄-NH₃⁺ · 2Br⁻

This salt formation is a standard procedure in organic chemistry, often used to isolate and purify amines, as the resulting salts are typically stable, crystalline solids that are readily soluble in water. chemicalbook.com

Alternative Chemical Synthesis Strategies for Aliphatic Diamines

While the hydrogenation of succinonitrile is the dominant industrial route, other chemical methods for the synthesis of 1,4-diaminobutane and other aliphatic diamines exist. These methods often provide alternative pathways from different starting materials.

One notable method is the Gabriel Synthesis , which provides a way to form primary amines from primary alkyl halides. nih.govnih.govnsf.gov To synthesize 1,4-diaminobutane via this route, a suitable starting material would be a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627). The reaction involves the N-alkylation of potassium phthalimide (B116566) with the alkyl dihalide. The resulting N,N'-butane-1,4-diylbis(phthalimide) is then cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure), to release the free primary diamine. nih.govwikipedia.org

Another approach involves the preparation and subsequent hydrolysis of N,N'-diacetyl-1,4-diaminobutanes. For example, substituted succinic acid dinitriles can be catalytically hydrogenated in the presence of acetic anhydride (B1165640) to yield N,N'-diacetyl-1,4-diaminobutanes. These intermediates can then be hydrolyzed under acidic or alkaline conditions to afford the corresponding 1,4-diaminobutanes. google.com

The synthesis of 1,4-dibromobutane, a potential precursor for methods like the Gabriel synthesis, can be achieved through the ring-opening of tetrahydrofuran (B95107) (THF) with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid. rsc.orgyoutube.com

Biotechnological Production and Metabolic Engineering Approaches for 1,4-Diaminobutane

Driven by environmental and economic concerns associated with chemical synthesis, there is a growing interest in producing 1,4-diaminobutane through microbial fermentation. mdpi.comorganic-chemistry.org This involves engineering metabolic pathways in microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to overproduce this diamine from renewable feedstocks like glucose. organic-chemistry.org

The primary biosynthetic routes to 1,4-diaminobutane (putrescine) in bacteria involve the decarboxylation of either ornithine or arginine. nih.gov Metabolic engineering efforts focus on enhancing these native pathways and redirecting cellular resources towards the synthesis of the target molecule.

Optimization of Cofactor Synthesis for Enhanced Biosynthesis in Microbial Systems (e.g., Escherichia coli)

The efficient biosynthesis of 1,4-diaminobutane is critically dependent on the availability of specific cofactors. Two key cofactors in the primary metabolic pathways are pyridoxal (B1214274) phosphate (B84403) (PLP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). organic-chemistry.org

Pyridoxal Phosphate (PLP): PLP serves as a crucial cofactor for ornithine decarboxylase (ODC), a key enzyme that catalyzes the conversion of ornithine to 1,4-diaminobutane. organic-chemistry.org Enhancing the intracellular supply of PLP can therefore boost the activity of this enzyme and increase the yield of the desired product.

Nicotinamide Adenine Dinucleotide Phosphate (NADPH): The synthesis of 1 mole of 1,4-diaminobutane from glucose requires 2 moles of NADPH. organic-chemistry.org This reducing equivalent is consumed by enzymes such as NADP-dependent glutamate (B1630785) dehydrogenase (Gdh) and NADP-dependent N-acetyl-glutaminyl phosphate reductase (ArgC) in the upstream pathway that produces the ornithine precursor. mdpi.com Therefore, strategies to increase the intracellular pool of NADPH are essential for high-yield production. This can be achieved by overexpressing key genes involved in NADPH synthesis, such as those in the pentose (B10789219) phosphate (PP) pathway or genes like pntAB (pyridine nucleotide transhydrogenase) and ppnK (NAD⁺ kinase). mdpi.comorganic-chemistry.org

A study demonstrated that by optimizing the expression of genes associated with PLP and NADPH synthesis in E. coli, the yield of 1,4-diaminobutane was increased by 79% compared to the chassis strain. organic-chemistry.org

Genetic Engineering Strategies for Modulating Biosynthetic Pathways

Beyond cofactor engineering, a range of genetic modifications are employed to maximize the production of 1,4-diaminobutane in microbial hosts. These strategies aim to increase the carbon flux towards the product and prevent its degradation or transport out of the cell.

Key genetic engineering strategies include:

Overexpression of Pathway Genes: Increasing the expression levels of the core biosynthetic genes, such as ornithine decarboxylase (speC) or arginine decarboxylase (speA) and agmatinase (speB), is a fundamental approach to enhance the synthesis flux. mdpi.com

Deletion of Competing Pathways: Knocking out genes that divert precursors away from the 1,4-diaminobutane pathway can significantly increase the availability of substrates like ornithine. This includes deleting genes involved in arginine biosynthesis that compete for ornithine. nih.gov

Elimination of Degradation Pathways: Preventing the breakdown of the produced 1,4-diaminobutane is crucial for high-titer accumulation. This involves deleting genes responsible for its degradation. nih.gov

Blocking Export Systems: Modifying or deleting cellular transport systems can help to retain the product within the cell or control its export. mdpi.com

By combining these strategies, researchers have developed engineered E. coli strains capable of producing significant quantities of 1,4-diaminobutane from glucose. nih.gov

Derivatization and Analog Synthesis Utilizing 1,4-Diaminobutane

The two primary amino groups of 1,4-diaminobutane provide reactive sites for a wide range of chemical modifications, making it a versatile building block for the synthesis of various derivatives and more complex molecular analogs.

Common derivatization reactions include:

Acylation: The amino groups can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield N,N'-diacetyl-1,4-diaminobutane.

Alkylation: Nucleophilic substitution reactions with alkyl halides can be used to introduce alkyl groups onto the nitrogen atoms. youtube.com However, controlling the degree of alkylation can be challenging, as over-alkylation to form tertiary amines and quaternary ammonium salts can occur. youtube.com A specific example is the synthesis of N,N'-dibenzyl-1,4-diaminobutanes through the reaction of 1,4-diaminobutane with the appropriate benzaldehyde (B42025) to form a Schiff base, followed by reduction with a reducing agent like sodium borohydride. nih.gov

Schiff Base Formation: 1,4-Diaminobutane can react with aldehydes or ketones to form Schiff bases (imines), which contain a carbon-nitrogen double bond. wikipedia.org These reactions are typically reversible and can be used to form macrocyclic ligands or other complex structures. For example, a Schiff base ligand has been synthesized from 1,4-butanediamine and pyridoxal, which was then used to form a copper(II) complex. nih.gov

1,4-Diaminobutane is also a key precursor for the synthesis of nitrogen-containing heterocyclic compounds:

Piperazine (B1678402) Derivatives: While piperazine is a six-membered ring with two nitrogen atoms at positions 1 and 4, substituted piperazines can be synthesized through multi-step reactions where a diamine is a key component. Palladium-catalyzed cyclization reactions of diamines with other reagents can lead to the formation of piperazine rings. organic-chemistry.org

Diazepane Derivatives: Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. 1,4-Diaminobutane can serve as a four-carbon backbone in the synthesis of 1,4-diazepane derivatives. rsc.org For example, novel 2,3,4,5-tetrahydro nih.govCurrent time information in Bangalore, IN.diazepino[1,2-a]benzimidazole derivatives have been synthesized through the alkylation of the parent diazepino[1,2-a]benzimidazole, which itself is constructed from precursors that can include a diamine component. nih.gov

Synthesis of Substituted 1,4-Diaminobutane Derivatives

The synthesis of substituted 1,4-diaminobutane derivatives involves introducing various functional groups onto the butane (B89635) backbone or the terminal amino groups. These modifications are performed to tailor the molecule's properties for specific applications, such as serving as curing agents for epoxide resins. google.com

One notable method involves a multi-step process starting from the electrolysis of a mixture of α-methylstyrene, glacial acetic acid, and sodium azide, which yields 1,4-diazido-2,3-dimethyl-2,3-diphenylbutane. google.com This intermediate is then subjected to an acylating hydrogenation in the presence of acetic anhydride. google.com This step produces solid, substituted 1,4-diaminobutanes that are valuable as curing agents. google.com A specific example is the synthesis of N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane, which is subsequently hydrolyzed using sodium hydroxide (B78521) solution under heat to yield the final 2,3-diphenyl-1,4-diaminobutane. google.com

Another modern approach is the three-component, solvent-free synthesis of bis-α-aminophosphonate-modified butanes. researchgate.net This method represents an efficient route to creating bis-functionalized 1,4-diaminobutane derivatives without the need for a catalyst or complex reaction conditions. researchgate.net The kinetics of oxidation for a series of para-substituted N,N'-dibenzyl-1,4-diaminobutanes have also been studied to understand their interaction with enzymes, indicating another class of synthesized derivatives. nih.gov

| Product | Key Reactants | Reaction Stage | Conditions | Yield | Reference |

| N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane | 1,4-diazido-2,3-dimethyl-2,3-diphenylbutane, Acetic Anhydride | Acylating Hydrogenation | Not specified | 69.5% | google.com |

| 2,3-diphenyl-1,4-diaminobutane | N,N'-diacetyl-2,3-diphenyl-1,4-diaminobutane, 5N Sodium Hydroxide | Hydrolysis | 200°C in autoclave for 16 hours | Not specified | google.com |

| Bis-α-aminophosphonate-modified butanes | Aldehydes, Amines, Diethyl Phosphite | Three-component coupling | Solvent-free, catalyst-free | High yields | researchgate.net |

Preparation of Schiff Base Ligands derived from 1,4-Diaminobutane Condensation

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed through the condensation of a primary amine with an aldehyde or ketone. youtube.com In the context of 1,4-diaminobutane, its two primary amino groups can react with carbonyl compounds to form bidentate or tetradentate Schiff base ligands, which are crucial in coordination chemistry.

A well-documented example is the synthesis of the N,N'-dipyridoxyl(1,4-butanediamine) [H₂BS] Schiff-base ligand. nih.gov This ligand is prepared through the condensation reaction of 1,4-diaminobutane with pyridoxal. The resulting Schiff base acts as a dianionic tetradentate ligand, capable of coordinating with metal ions, such as copper (II), in an N, N, O⁻, O⁻ manner. nih.gov The general mechanism for Schiff base formation involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to generate the stable imine. youtube.com

The synthesis is often carried out in a suitable solvent like ethanol. unsri.ac.idusu.ac.id The resulting Schiff base can then be isolated, purified, and characterized using various spectroscopic methods, including IR, UV-vis, and NMR, to confirm the formation of the azomethine (C=N) group. nih.govunsri.ac.id

| Schiff Base Ligand | Amine Precursor | Carbonyl Precursor | Ligand Type | Coordinating Atoms | Reference |

| N,N'-dipyridoxyl(1,4-butanediamine) [H₂BS] | 1,4-Diaminobutane | Pyridoxal | Dianionic Tetradentate | N, N, O⁻, O⁻ | nih.gov |

Synthetic Routes to Heterocyclic and Alkenyl Diamine Analogues of Putrescine

The synthesis of analogues of putrescine (1,4-diaminobutane), including those with heterocyclic or alkenyl moieties, is essential for creating probes to study biological systems and develop new chemical entities.

One versatile method for producing a key intermediate is the Gabriel synthesis, which can be adapted to produce isotopically labeled versions of 1,4-diaminobutane. For instance, 1,4-butanediamine-1,1,4,4-d₄ was synthesized starting from diethyl succinate. dtic.mil The process involves the reduction of the ester to 1,4-butanediol-1,1,4,4-d₄, followed by conversion to the corresponding dibromide (1,4-dibromobutane-1,1,4,4-d₄) using phosphorus tribromide. dtic.mil This dibromide intermediate then reacts with potassium phthalimide, and subsequent hydrazinolysis yields the final deuterated diamine. dtic.mil This pathway highlights the synthesis of the crucial 1,4-dibromobutane intermediate.

A route to an alkenyl analogue involves the deuterogenation of dimethyl acetylenedicarboxylate (B1228247) over a palladium catalyst to produce dimethyl succinate-2,2,3,3-d₄. dtic.mil This saturated intermediate is then reduced to the corresponding diol, which can be further converted to the diamine, demonstrating a pathway that begins with an unsaturated alkyne precursor. dtic.mil

| Target Molecule | Starting Material | Key Intermediate | Key Reactions | Overall Yield | Reference |

| 1,4-butanediamine-1,1,4,4-d₄ | Diethyl succinate | 1,4-dibromobutane-1,1,4,4-d₄ | LiAlD₄ reduction, Bromination (PBr₃), Gabriel Synthesis (Potassium phthalimide, Hydrazine) | 16% | dtic.mil |

| 1,4-butanediamine-2,2,3,3-d₄ | Dimethyl acetylenedicarboxylate | Dimethyl succinate-2,2,3,3-d₄ | Deuterogenation (D₂, Pd/C), LiAlH₄ reduction | Not specified | dtic.mil |

Coordination Chemistry of 1,4 Diaminobutane Dihydrobromide and Its Derivatives

Ligand Design and Coordination Modes of 1,4-Diaminobutane (B46682) Moieties

1,4-Diaminobutane typically acts as a bidentate ligand, coordinating to a single metal center through the lone pairs of electrons on its two nitrogen atoms. This simultaneous binding to a metal ion is known as chelation. bmrb.ioresearchgate.net The formation of a chelate complex with 1,4-diaminobutane results in a seven-membered ring structure, which includes the metal ion and the atoms of the diamine backbone.

The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the bite angle of the 1,4-diaminobutane ligand. In many transition metal complexes, the coordination of two 1,4-diaminobutane ligands can lead to a square planar or distorted octahedral geometry around the metal center. chemicalbook.com

1,4-Diaminobutane is a valuable precursor for the synthesis of more complex, multidentate ligands. google.com Its primary amine groups are reactive and can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff base ligands. researchgate.netresearchgate.netnih.gov These Schiff bases are often tetradentate, with two nitrogen imine donors and two other donor atoms (frequently oxygen from a salicylaldehyde (B1680747) derivative) available for coordination. researchgate.netresearchgate.net

The general synthesis of a tetradentate Schiff base ligand from 1,4-diaminobutane is depicted below:

Reaction: 1,4-diaminobutane + 2 equivalents of an aldehyde/ketone → Schiff base ligand + 2 H₂O

This strategy allows for the creation of a wide variety of ligands with different steric and electronic properties by simply changing the carbonyl precursor. For example, the condensation of 1,4-diaminobutane with salicylaldehyde and its derivatives has been used to prepare ligands that form stable complexes with a range of transition metals, including Co(II), Ni(II), and Cu(II). researchgate.net The resulting complexes often exhibit square planar or tetrahedral geometries, depending on the metal ion.

Synthesis and Characterization of Transition Metal Complexes with 1,4-Diaminobutane Derived Ligands

The synthesis of transition metal complexes with 1,4-diaminobutane and its derivatives can be achieved through straightforward methods, and the resulting complexes are characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Stable complexes of 1,4-diaminobutane with various transition metals are readily synthesized. A common method involves the direct reaction of a metal salt with the diamine in a suitable solvent. For instance, palladium(II) complexes have been prepared by reacting [Pd(1,4-dab)Cl₂] with other ligands in a methanol/water solution. tandfonline.com Similarly, complexes of zinc(II), copper(II), nickel(II), and manganese(II) with the general formula M(dab)₂₂ have been synthesized and characterized. chemicalbook.com The synthesis typically involves mixing the metal salt and the ligand in a specific molar ratio, sometimes with gentle heating, to promote the formation of the coordination complex.

The formation of a coordinate bond between the nitrogen atoms of the 1,4-diaminobutane moiety and a metal ion leads to characteristic changes in the spectroscopic properties of the ligand. These changes are valuable for confirming the coordination and for understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: In the IR spectrum of free 1,4-diaminobutane, the N-H stretching vibrations appear in the region of 3300-3400 cm⁻¹. chemicalbook.com Upon coordination to a metal ion, these bands typically shift to lower frequencies, which is indicative of the weakening of the N-H bond as electron density is drawn towards the metal. The appearance of new bands at lower frequencies (typically 400-500 cm⁻¹) can be attributed to the formation of M-N bonds. researchgate.net

Interactive Data Table: IR Spectral Data of 1,4-Diaminobutane and its Complexes

| Compound/Complex | ν(N-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

| 1,4-Diaminobutane (free ligand) | ~3300-3400 | N/A | chemicalbook.com |

| [Pd(1,4-dab)(TsglyNO)]·H₂O | Shifted | Present | tandfonline.com |

| Polyamide-Co(II)-Salicylaldehyde Complex | Shifted | Present | researchgate.net |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes containing 1,4-diaminobutane are characterized by absorptions arising from d-d electronic transitions within the metal's d-orbitals and charge-transfer transitions between the metal and the ligand. libretexts.org The d-d transitions are typically weak and appear in the visible region of the spectrum. umb.edubath.ac.uk Their position and intensity are sensitive to the geometry of the complex and the nature of the metal ion. For example, copper(II) complexes with Schiff base ligands derived from 1,4-diaminobutane often show broad absorption bands in the visible region, consistent with a square planar or distorted octahedral geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the diamagnetic complexes of 1,4-diaminobutane. bmrb.iochemicalbook.comresearchgate.net Upon coordination, the chemical shifts of the protons and carbons in the 1,4-diaminobutane ligand are affected. The protons on the carbons adjacent to the nitrogen atoms (α-CH₂) and the next carbons in the chain (β-CH₂) show distinct signals. bmrb.io Coordination to a metal generally leads to a downfield shift of these proton signals due to the deshielding effect of the metal ion. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for 1,4-Diaminobutane and Related Species

| Species | α-CH₂ Protons | β-CH₂ Protons | Solvent/Conditions | Reference |

| 1,4-Diaminobutane | ~3.04 | ~1.71 | D₂O, pH 7.4 | bmrb.io |

| 1,4-Diaminobutane Dihydrochloride (B599025) | ~3.0 | ~1.7 | D₂O | chemicalbook.com |

| TNBS-1,4-diaminobutane adduct | Shifted signals | Shifted signals | DMSO | researchgate.net |

Theoretical Approaches to Metal-Ligand Bonding and Oxidation States

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the electronic structure, bonding, and reactivity of transition metal complexes with 1,4-diaminobutane-derived ligands. nih.govresearchgate.netriken.jp These theoretical methods allow for the calculation of molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data to validate proposed structures. nih.gov

Theoretical studies on Schiff base complexes derived from 1,4-diaminobutane have been used to fully optimize the geometries of both the free ligand and its metal complexes. nih.gov Such calculations can confirm, for example, that in a Cu(II) complex with a tetradentate Schiff base ligand, the ligand coordinates in a dianionic, tetradentate fashion, occupying the equatorial positions of a distorted octahedral geometry. nih.gov

Furthermore, theoretical approaches are crucial for understanding the nature of metal-ligand bonding and for assigning oxidation states, especially in complexes with redox-active ligands. weizmann.ac.ilnih.govnih.govyoutube.com While 1,4-diaminobutane itself is a simple, non-redox-active ligand, the Schiff bases derived from it can have more complex electronic behavior. Computational methods can be used to analyze the molecular orbitals involved in bonding, quantifying the degree of covalent and electrostatic interaction between the metal and the ligand donor atoms. riken.jpumn.edu Techniques like Natural Bond Orbital (NBO) analysis can provide information about charge distribution and the nature of the donor-acceptor interactions.

For more complex systems, metrical oxidation state (MOS) models, which correlate experimentally determined bond lengths with the oxidation state of a ligand, have been developed for related systems like 1,4-diazabutadienes. nih.gov Such models provide a quantitative tool to assess the electronic structure and can be valuable for validating the assignment of metal and ligand oxidation states in challenging cases. nih.govrsc.org

Metrical Oxidation State (MOS) Modeling for 1,4-Diazabutadiene Ligands

The assignment of formal oxidation states to both metals and ligands is a cornerstone in understanding and predicting the reactivity of coordination complexes, especially in the realm of catalysis. However, for complexes featuring redox-noninnocent ligands like 1,4-diazabutadiene (DAD), the ligand's oxidation state can be ambiguous, which in turn complicates the assignment of the metal's oxidation state. To address this, a quantitative method known as Metrical Oxidation State (MOS) modeling has been developed. rsc.org

This model establishes a quantitative correlation between the empirical metric data of redox-active ligands, derived from X-ray crystallography, and their oxidation states. rsc.org The MOS model for DAD ligands is built upon the principle of correlating the intra-ligand bond lengths within the DAD framework to its oxidation state. researchgate.net This approach utilizes geometric information from a multitude of crystal structures deposited in the Cambridge Crystallographic Data Center (CCDC). researchgate.net

A crucial finding in the development of the MOS model for DAD ligands is the significant dependence of the model's accuracy on the coordination mode of the doubly reduced, dianionic enediamide form of the ligand (DAD²⁻). researchgate.net This DAD²⁻ moiety can adopt two primary coordination geometries: a planar κ²-N₂-geometry and a non-planar η⁴-N₂C₂ π-coordination mode. rsc.orgresearchgate.net The intrinsic differences in intra-ligand bond distances between these two coordination modes necessitate distinct considerations within the MOS model. researchgate.net

To refine the model, various geometric parameters were evaluated to best describe the C=C backbone coordination to the metal in the η⁴-N₂C₂ π-coordination mode. researchgate.netnih.gov Statistical analysis revealed that the distance from the center of the C=C bond to the metal (C=C → M distance) is the most accurate and precise descriptor for this coordination mode, with a cutoff value of 2.46 Å used to distinguish π-coordination. researchgate.netnih.gov

The developed MOS model demonstrates a clear distinction between the different oxidation states of the DAD ligand. For instance, the calculated MOS for neutral diimine (DAD⁰) complexes typically falls within a narrow range around 0, while for the one-electron reduced semi-iminato (DAD¹⁻) complexes, the MOS values cluster around -1. rsc.org The model's robustness has been validated by successfully assigning oxidation states to elements not included in the original training set, such as Strontium (Sr), Ytterbium (Yb), and Holmium (Ho), showcasing its broad applicability across a wide array of complexes. researchgate.net

Table 1: Key Geometric Parameters in MOS Modeling of DAD Ligands

| Geometric Parameter | Description | Significance |

| C=C → M distance | The distance from the midpoint of the carbon-carbon double bond to the metal center. | Found to be the most accurate descriptor for the η⁴-N₂C₂ π-coordination mode. researchgate.netnih.gov |

| M–N–C angle | The angle formed by the metal, nitrogen, and carbon atoms. | One of the parameters tested to describe the C=C backbone coordination. researchgate.netnih.gov |

| M–N–C–C torsion angle | The dihedral angle defined by the metal, nitrogen, and two carbon atoms of the backbone. | Another parameter evaluated for its descriptive power of the coordination mode. researchgate.netnih.gov |

Density Functional Theory (DFT) in Elucidating Electronic Structures of Complexes

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of atoms, molecules, and solids, offering a practical approach to understanding material properties from the fundamental principles of quantum mechanics. rsc.org Unlike traditional methods that grapple with the complexity of many-electron wavefunctions, DFT utilizes the electron density as the fundamental variable, making it computationally feasible for large and complex systems. rsc.org

In the context of coordination chemistry, DFT calculations provide profound insights into the electronic properties of metal complexes with ligands such as 1,4-diaminobutane and its derivatives. diyhpl.usacs.org These calculations can determine optimized molecular geometries, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and other crucial electronic parameters. researchgate.net

For instance, DFT studies on complexes containing 1,4-diazabutadiene (dab) ligands have been instrumental in explaining their valence electronic structures. A study of [M(dab)₂] complexes (where M = Li, Ga, Co) and a thorium complex, [Th(dab)(NH₃)(NH₂₎₃], employed DFT to interpret the structural differences observed in the ligand rings. rsc.org The calculations revealed that a Jahn-Teller distortion, arising from the partial occupation of the highest occupied molecular orbital, leads to an unequal occupancy of the dab π₃-localized molecular orbitals. This results in one ligand ring being singly reduced while the other is doubly reduced. rsc.org

Furthermore, time-dependent DFT (TD-DFT) is a valuable extension of DFT that allows for the simulation and interpretation of electronic absorption spectra. mdpi.com By calculating the excited states of a complex, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption bands observed experimentally. This is particularly useful for understanding the nature of low-energy bands in metal complexes, which are often critical for applications in optoelectronics and photochemistry. nih.gov

The application of DFT is not limited to transition metal complexes. Studies on tin(IV) complexes have demonstrated the use of DFT to propose coordination geometries based on spectroscopic data and to calculate parameters such as total energies and dipole moments. researchgate.net Similarly, DFT has been used to investigate the electronic and geometric structures of yttrium, lanthanum, and lutetium complexes with porphyrazine and its derivatives, providing insights into the nature of metal-ligand bonding through the analysis of electron density distribution. mdpi.com

Table 2: Illustrative Data from DFT Calculations on Metal Complexes

| Complex/System | DFT Functional/Basis Set | Calculated Properties | Research Focus |

| [Ga(dbdab)₂] | Not specified in abstract | Valence electronic structure, interpretation of Jahn-Teller distortion. rsc.org | Understanding structural differences in ligand rings. rsc.org |

| Tin(IV) Complexes | B3LYP/SDD | Optimized geometry, HOMO-LUMO energies, total energies, dipole moment. researchgate.net | Characterization and proposal of coordination geometry. researchgate.net |

| MClPz (M=Y, La, Lu) | B3LYP/pcseg-2 | Geometric and electronic structures, Q-band in electronic spectra. mdpi.com | Influence of metal and ligand on complex properties. mdpi.com |

| (C₆H₇ClN)₄Cu₂X₆ (X=Cl, Br) | PBE/GGA | Electronic band structure, density of states (DOS). | Investigating structure-performance relationship for luminescent properties. |

Supramolecular Architectures and Materials Science Applications of 1,4 Diaminobutane Dihydrobromide

Self-Assembly and Non-Covalent Interactions in 1,4-Diaminobutane (B46682) Systems

The self-assembly of systems incorporating the 1,4-diaminobutane dication is primarily governed by a network of strong, directional, non-covalent interactions. nih.govresearchgate.net The flexible butyl backbone allows for conformational adaptability, while the terminal ammonium (B1175870) groups provide well-defined points for electrostatic and hydrogen-bonding interactions. suprabank.org These forces collectively drive the spontaneous organization of molecules into ordered, higher-level structures. researchgate.net

The crystal structure and resulting material properties of 1,4-diaminobutane dihydrobromide are dominated by extensive hydrogen bonding. The ammonium groups (-NH₃⁺) are excellent hydrogen bond donors, while the bromide anions (Br⁻) act as acceptors. This donor-acceptor pairing is the fundamental non-covalent interaction responsible for the formation of the supramolecular assembly. nih.govkhanacademy.org

The interactions can be described as N-H···Br hydrogen bonds. Each ammonium group has three protons available for donation, and each bromide ion can accept multiple hydrogen bonds, leading to a complex and robust three-dimensional network. researchgate.netresearchgate.net The topology of this network is influenced by factors such as steric hindrance and the tendency to maximize packing efficiency. Studies on analogous systems, such as those involving other halide anions or dicarboxylic acids, reveal that the 1,4-diaminobutane moiety consistently participates in forming sheet-like or chain-like motifs. nih.gov For instance, in copolyamides derived from 1,4-diaminobutane, hydrogen bonds dictate the formation of crystalline domains with specific, repeating structures. nih.gov The interplay of these hydrogen bonds is a key principle in crystal engineering, allowing for the design of solids with specific structural and physical properties. nih.gov

| Donor Group | Acceptor Group | Type of Interaction | Significance |

| Ammonium (-NH₃⁺) | Bromide (Br⁻) | N-H···Br Hydrogen Bond | Primary interaction driving crystal packing and self-assembly. |

| Ammonium (-NH₃⁺) | Carbonyl Oxygen (in co-crystals) | N-H···O Hydrogen Bond | Directs assembly in systems with other functional molecules. |

| Methylene (C-H) | Bromide (Br⁻) | C-H···Br Weak Hydrogen Bond | Secondary interaction that contributes to the stability of the overall crystal lattice. |

This table summarizes the key hydrogen bonding interactions involving the 1,4-diaminobutane moiety.

The 1,4-diaminobutane dication is an excellent guest molecule for the cucurbit[n]uril (CB[n]) family of macrocyclic hosts. researchgate.net Cucurbiturils possess a hydrophobic cavity and two carbonyl-fringed portals that are highly electronegative. nih.gov This structure is ideally suited to encapsulate cationic guests like the 1,4-diaminobutane dication.

The binding is driven by two primary forces:

Ion-Dipole Interactions : Strong electrostatic attractions occur between the positively charged ammonium (-NH₃⁺) groups of the guest and the electronegative carbonyl portals of the CB[n] host. nih.govqueensu.ca

Hydrophobic Effect : The encapsulation of the nonpolar butyl chain of the guest within the hydrophobic cavity of the host releases high-energy water molecules from the cavity, providing a significant thermodynamic driving force for complexation. researchgate.net

Cucurbit nih.govuril (CB nih.gov), with its cavity volume and portal diameter, is particularly well-suited to bind the 1,4-diaminobutane dication. The binding event results in a stable host-guest complex. Depending on the stoichiometry, it is possible to form both 1:1 complexes, where one guest molecule is encapsulated, and potentially 2:1 complexes with larger cucurbiturils like CB researchgate.net, where two guests might be included. researchgate.net This predictable molecular recognition has applications in creating molecular switches, sensors, and controlled-release systems. nsf.gov

| Host | Guest | Driving Forces | Potential Complex Stoichiometry (Host:Guest) |

| Cucurbit nih.govuril (CB nih.gov) | 1,4-Diaminobutane Dication | Ion-Dipole, Hydrophobic Effect | 1:1 |

| Cucurbit researchgate.neturil (CB researchgate.net) | 1,4-Diaminobutane Dication | Ion-Dipole, Hydrophobic Effect | 1:1, 1:2 |

This table outlines the host-guest chemistry parameters between cucurbiturils and the 1,4-diaminobutane dication.

Crystal Engineering and Structural Design Principles

Crystal engineering with this compound leverages the predictable nature of its non-covalent interactions to construct crystalline solids with desired architectures and properties. The primary tools are the strong and directional hydrogen bonds that form reliable patterns.

By controlling the crystallization conditions or introducing other molecules (co-formers), it is possible to influence which synthons are formed and how they are arranged. For example, co-crystallization with molecules containing other hydrogen bond acceptors (like carboxylates or amides) can lead to competition between N-H···Br and other hydrogen bonds, resulting in entirely different crystal structures. The flexibility of the butane (B89635) chain allows it to adopt different conformations (e.g., anti or gauche), which also influences the packing and can lead to polymorphism, where the same compound crystallizes in different structural forms.

The hydrogen-bonding network of this compound can be engineered to yield either dense, close-packed structures or, more challengingly, porous crystalline frameworks. nih.gov

Close-Packed Structures : These are the more common outcome, where molecules arrange to maximize packing efficiency and minimize empty space. The strong, multidirectional N-H···Br hydrogen bonds facilitate the formation of dense, stable lattices.

Porous Structures : Creating porous materials from simple, flexible components like this compound is complex. It typically requires the inclusion of larger, more rigid co-formers that can act as templates or pillars, holding the network open to create channels or cavities. While salt crystallization is often studied in the context of damaging existing porous materials, ugr.estue.nl the principles of crystal growth in confinement can be harnessed to design new porous salt frameworks. The goal is to create a stable, repeating network where the voids are an integral part of the crystal structure.

Applications in Advanced Materials Science

The utility of 1,4-diaminobutane and its salts in materials science stems from its role as a difunctional monomer and a self-assembling building block.

One of the most significant applications is in polymer chemistry. 1,4-Diaminobutane is a key monomer, along with adipic acid, in the synthesis of Polyamide 4,6 (Nylon 46). chemicalbook.com This high-performance thermoplastic is valued for its high melting point, excellent mechanical strength, and thermal stability, properties which are a direct result of the high density of hydrogen bonds between the polymer chains facilitated by the diamine and diacid moieties.

Furthermore, derivatives of 1,4-diaminobutane are used as curing agents for epoxy resins, creating cross-linked polymers with high durability and chemical resistance. google.com Its ability to form ordered layers through self-assembly also makes it a candidate for use in developing corrosion inhibitors, where such layers can form a protective barrier on metal surfaces. chemimpex.com

Development of Porous Materials and Frameworks

The bifunctional nature of the butane-1,4-diammonium cation, with positively charged ammonium groups at each end of a flexible alkyl chain, makes it an excellent candidate for constructing ordered, hydrogen-bonded networks. In the solid state, these organic salts self-assemble into well-defined supramolecular architectures.

Detailed Research Findings: Research into the crystal structures of butane-1,4-diammonium dihalides (including the chloride, bromide, and iodide salts) reveals the formation of highly organized, layered structures. iucr.org The dibromide and diiodide salts are isostructural, crystallizing in the P2₁/c space group. iucr.org In these structures, the cations are situated on a center of inversion, leading to an extended, linear conformation. These cations and the halide anions form infinite hydrogen-bonding networks, creating distinct ionic layers separated by hydrocarbon layers. iucr.org This self-assembly demonstrates the compound's utility in crystal engineering, where predictable patterns are formed based on non-covalent interactions.

While not forming porous materials in the sense of high-surface-area metal-organic frameworks (MOFs), these layered structures are fundamental examples of supramolecular frameworks. The principles governing their assembly can be extended to the design of more complex materials. Diamines are crucial components in functionalized MOFs, where they can be incorporated as ligands to introduce specific properties, such as selective ion capture. nih.gov The predictable coordination and hydrogen-bonding behavior of molecules like this compound make them valuable tools for templating or directing the structure of these more complex frameworks. iucr.orgnih.gov

Table 1: Crystallographic Data for Butane-1,4-diammonium Dihalides This table summarizes the structural characteristics of the isostructural bromide and iodide salts, highlighting the organized frameworks they form. iucr.org

| Parameter | Butane-1,4-diammonium Dibromide | Butane-1,4-diammonium Diiodide |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Key Feature | Cations on center of inversion | Cations on center of inversion |

| Supramolecular Structure | Ionic layers separated by hydrocarbon layers, formed via extensive hydrogen bonding networks. | Ionic layers separated by hydrocarbon layers, formed via extensive hydrogen bonding networks. |

Utilization in Electronic Materials, including Organic-Inorganic Perovskite Precursors

In the field of electronics, 1,4-diaminobutane salts have emerged as critical components in the fabrication of perovskite solar cells (PSCs). Organic-inorganic hybrid perovskites have a general formula of ABX₃, where the 'A' site is typically occupied by an organic cation. While smaller cations like methylammonium (B1206745) lead to three-dimensional (3D) perovskite structures, larger diammonium cations, such as the one derived from 1,4-diaminobutane, are used to create lower-dimensional, layered perovskite structures. nih.govnih.gov

Detailed Research Findings: this compound is used as a precursor salt in the synthesis of these materials. alfa-chemistry.com Research has specifically highlighted the use of its diiodide counterpart, 1,4-butanediammonium (B1226911) diiodide (BDAI₂), to form two-dimensional (2D) perovskite layers. These 2D layers can be integrated with traditional 3D perovskites to create stacked 3D/2D structures. nih.gov

The introduction of the 1,4-butanediammonium (BDA²⁺) cation serves multiple functions:

Defect Passivation: The BDA²⁺ cations can passivate defect sites, particularly at the surface and grain boundaries of the 3D perovskite film, by forming a 2D capping layer. This reduces non-radiative recombination, leading to a longer charge carrier lifetime. nih.gov

Enhanced Stability: The 2D perovskite layers, often of the Dion-Jacobson (DJ) phase, are more resistant to moisture and environmental degradation due to the hydrophobic nature of the alkyl chain in the BDA²⁺ cation. This significantly improves the long-term operational and environmental stability of the solar cell. nih.govnih.gov

Energy Level Alignment: The 2D capping layer helps to regulate the energy level alignment at the interface, which facilitates more efficient charge extraction and transport from the 3D perovskite layer to the charge-transport layers. nih.gov

Studies have shown that incorporating BDA²⁺ salts as an additive can significantly boost the power conversion efficiency (PCE) and photothermal stability of perovskite solar cells. nih.govnih.gov

Table 2: Application of 1,4-Butanediammonium (BDA) in Perovskite Solar Cells This table outlines the observed effects of using BDA-based salts in the fabrication of perovskite films for solar cells.

| Application | Role of BDA Cation | Resulting Improvement | Reference |

| 3D/2D Stacking PSCs | Forms a 2D Dion-Jacobson (DJ) phase capping layer on the 3D perovskite. | Passivates surface defects, suppresses non-radiative recombination, improves charge extraction, and enhances moisture resistance. | nih.gov |

| Bulk Passivation | Added in small amounts (≤1%) to the 3D perovskite precursor solution. | Increases charge carrier lifetimes and the fraction of radiative recombination. | nih.gov |

| Stability Enhancement | Incorporation as a 2D capping layer or bulk additive. | Significantly enhances photothermal stability under continuous illumination and elevated temperatures. | nih.gov |

Role as a Cross-linking Agent and Monomer in Polymer Chemistry

The two primary amine groups of 1,4-diaminobutane make it a highly effective molecule in polymer chemistry, where it can function both as a monomer to build a polymer chain and as a cross-linking agent to create a three-dimensional network. The dihydrobromide salt can be readily converted to the free amine for use in these applications.

Detailed Research Findings:

Role as a Cross-linking Agent: As a cross-linking agent, also known as a curing agent or hardener, 1,4-diaminobutane links polymer chains together. chemicalbook.comspecialchem.com The amine groups are nucleophilic and react readily with electrophilic groups on polymer precursors, such as the epoxide rings in epoxy resins or isocyanate groups in polyurethanes. researchgate.netresearchgate.net This reaction forms a rigid, three-dimensional thermoset network.

Recent research has focused on using 1,4-diaminobutane as a sustainable, bio-based curing agent to replace conventional, often toxic, hardeners in epoxy resin systems. researchgate.netdigitallibrarynasampe.orgnasampe.org Molecular dynamics simulations have shown that replacing a standard curing agent with 1,4-diaminobutane in an EPON 862 epoxy system yields a cross-linked polymer with promising mechanical properties. researchgate.netdigitallibrarynasampe.org A patent also describes the use of 1,4-diaminobutane derivatives as curing agents for epoxide resins, resulting in molded materials with high glass transition temperatures and good mechanical and dielectric properties. google.com

Role as a Monomer: As a monomer, 1,4-diaminobutane can undergo polymerization with a suitable co-monomer to form a linear polymer. A classic example is its reaction with a diacyl chloride, such as sebacoyl chloride, in a step-growth polymerization. This specific reaction yields a polyamide, where amide linkages are formed between the monomers. chegg.com This demonstrates its fundamental role as a building block for synthesizing new polymers.

Table 3: 1,4-Diaminobutane in Polymer Synthesis This table summarizes the dual roles of 1,4-diaminobutane in creating and modifying polymers.

| Role | Co-reactant / Polymer System | Resulting Polymer/Structure | Key Findings | Reference(s) |

| Cross-linking Agent | Epoxy Resins (e.g., EPON 862) | Cross-linked thermoset network | Acts as a bio-based hardener, producing a polymer with comparable mechanical properties to conventional systems. | researchgate.netdigitallibrarynasampe.orgnasampe.org |

| Cross-linking Agent | Epoxide Resins | Cured molded sheets | Creates materials with high glass transition temperature and good mechanical/electrical properties. | google.com |

| Monomer | Sebacoyl Chloride | Polyamide | Undergoes stoichiometric polymerization to form a high molecular weight linear polymer. | chegg.com |

Biochemical and Biological Research Insights Excluding Clinical Human Trials

Polyamine Biosynthesis and Metabolic Pathways Involving 1,4-Diaminobutane (B46682) (Putrescine)

1,4-Diaminobutane, commonly known as putrescine, is a fundamental polyamine that plays a critical role in cellular function and physiology across all domains of life. Its dihydrobromide salt is often utilized in research settings to study its biochemical and biological effects. The metabolism of putrescine is intricately regulated through complex biosynthetic and catabolic pathways.

Endogenous Metabolic Roles of Putrescine in Biological Systems

Putrescine and its derivatives, spermidine (B129725) and spermine (B22157), are essential for a multitude of cellular processes. These polycationic molecules interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing fundamental cellular activities. Key functions include the regulation of gene expression, cell signaling, cell proliferation, differentiation, and apoptosis.

The concentration of polyamines within a cell is tightly controlled, and imbalances are associated with various physiological states. For instance, elevated levels of polyamines are often linked to conditions characterized by rapid cell proliferation, such as cancer, while lower levels have been observed during the aging process. In the nervous system, polyamines are involved in neuroprotection, neural differentiation, and cognitive functions like learning and memory.

In plants, putrescine is crucial not only for growth and development processes like root formation, flowering, and fruit ripening but also for mounting tolerance responses to environmental stresses. researchgate.net

Enzymatic Transformations: Ornithine Decarboxylase (ODC) and Diamine Oxidase (DAO) Interactions

The primary pathway for putrescine biosynthesis in eukaryotes begins with the amino acid ornithine. The enzyme Ornithine Decarboxylase (ODC) catalyzes the decarboxylation of ornithine to form putrescine. psu.edu ODC is a critical, rate-limiting enzyme in polyamine synthesis, and its activity is highly regulated.

Conversely, the degradation of putrescine is largely handled by Diamine Oxidase (DAO) , a copper-containing enzyme that oxidizes putrescine. This enzymatic action is a key mechanism for maintaining polyamine homeostasis. The balance between the synthetic activity of ODC and the catabolic activity of DAO is crucial for normal cellular function.

Research in colorectal cancer has shown that this balance is often disrupted in neoplastic tissues, which exhibit significantly higher ODC activity and lower DAO activity compared to healthy surrounding mucosa. nih.gov This shift leads to an accumulation of polyamines, including putrescine, which supports tumor growth. nih.gov Furthermore, following neuronal injury, the activities of both ODC and DAO are stimulated, suggesting their involvement in the cellular response to damage.

Table 1: Key Enzymes in Putrescine Metabolism

| Enzyme | Function | Role in Putrescine Pathway | Significance |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Catalyzes the decarboxylation of ornithine. | Key biosynthetic enzyme (produces putrescine). | Rate-limiting step in polyamine synthesis; often upregulated in proliferating cells. |

| Diamine Oxidase (DAO) | Catalyzes the oxidative deamination of putrescine. | Key catabolic enzyme (degrades putrescine). | Crucial for maintaining homeostasis and preventing toxic accumulation of polyamines. |

Alternative Biosynthetic Pathways and their Regulation

While the ODC pathway is predominant in eukaryotes, alternative routes for putrescine synthesis exist, particularly in microorganisms. In Escherichia coli, two primary pathways have been identified:

The ODC Pathway: Similar to eukaryotes, ornithine is directly converted to putrescine by ornithine decarboxylase.

The Arginine Decarboxylase (ADC) Pathway: The amino acid arginine is first converted to agmatine (B1664431) by arginine decarboxylase. Subsequently, agmatine is hydrolyzed by agmatinase to produce putrescine and urea (B33335).

These pathways are subject to regulatory mechanisms, including feedback inhibition, where high concentrations of putrescine can inhibit the activity of the biosynthetic enzymes.

Interestingly, some bacteria have evolved pathways that bypass the need for free putrescine to synthesize putrescine-containing compounds. For instance, in the production of the siderophore rhizoferrin (B1680593) (N¹,N⁴-dicitrylputrescine), some Francisella species, which lack a putrescine synthesis pathway, use an alternative route where N-citrylornithine is directly decarboxylated to form the final product. nih.govbiorxiv.org Furthermore, a third biosynthetic pathway for putrescine, originating from the amino acid citrulline, has been reported in plants like the sesame. researchgate.net

Table 2: Major Biosynthetic Pathways of Putrescine

| Pathway | Precursor | Key Enzyme(s) | Organisms |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) Pathway | L-Ornithine | Ornithine Decarboxylase (ODC) | Eukaryotes, some bacteria |

| Arginine Decarboxylase (ADC) Pathway | L-Arginine | Arginine Decarboxylase (ADC), Agmatinase | Many bacteria (E. coli) |

| Citrulline Pathway | L-Citrulline | (Not fully detailed) | Some plants (e.g., sesame) |

Molecular Interactions and Biochemical Mechanisms

Investigations into Inhibition of Biochemical Cross-linking Enzymes (e.g., Transglutaminase Activity)

Transglutaminases (TGases) are cross-linking enzymes that catalyze the formation of isopeptide bonds between protein-bound glutamine residues and various primary amines. Polyamines, including putrescine, are well-established substrates for TGases. nih.gov The enzyme incorporates putrescine into proteins, a post-translational modification known as polyamination, which can alter the protein's structure and function. nih.govnih.gov

The interaction between polyamines and TGase is complex, with research showing that polyamines can have dual effects. In one study, putrescine was found to inhibit the polymerization of the protein casein by TGase. nih.gov This suggests that at certain concentrations or under specific conditions, putrescine can act as a competitive inhibitor by binding to the enzyme's active site, thereby preventing the cross-linking of larger protein substrates. nih.gov The relationship between polyamine levels and TGase activity is cell-type dependent and crucial for processes like cell migration. nih.gov This enzymatic incorporation of putrescine into proteins is a significant biochemical mechanism, and its dysregulation is implicated in various cellular processes, including programmed cell death. researchgate.net

Precursor Roles in Neurotransmitter Synthesis (e.g., Gamma-Aminobutyric Acid (GABA) Pathway)

Beyond its canonical roles, putrescine serves as a precursor for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). While the main pathway for GABA synthesis in neurons is the decarboxylation of glutamate (B1630785), a significant alternative pathway exists in glial cells, particularly astrocytes. biorxiv.orgencyclopedia.pub

In astrocytes, putrescine can be converted into GABA through two main enzymatic routes:

DAO-dependent pathway: Putrescine is directly oxidized by diamine oxidase (DAO) to form γ-aminobutyraldehyde, which is then converted to GABA. biorxiv.org

MAO-B-dependent pathway: This pathway involves an initial acetylation of putrescine by putrescine acetyltransferase (PAT/SAT1) to form N-acetylputrescine. biorxiv.org This intermediate is then oxidized by monoamine oxidase B (MAO-B) to yield GABA. biorxiv.orgnih.gov

This astrocytic GABA synthesis from putrescine is not a minor pathway; it plays a crucial role in providing GABA for tonic inhibition, a persistent, low-level inhibitory tone in the brain. biorxiv.orgnih.gov This mechanism is particularly important in modulating neuronal excitability and has been shown to be a factor in controlling epileptiform activity. nih.govmdpi.com Research has demonstrated that enhancing the conversion of putrescine to GABA in astrocytes can have anticonvulsive effects. nih.gov

Table 3: Research Findings on Putrescine to GABA Conversion

| Finding | Key Enzyme(s) | Cell Type | Significance | Source |

|---|---|---|---|---|

| Gene silencing of PAT/SAT1 significantly reduces MAO-B-dependent GABA synthesis. | PAT/SAT1, MAO-B | Astrocytes | Confirms PAT/SAT1 is a crucial initiating enzyme in the MAO-B pathway. | biorxiv.org |

| Putrescine catabolism to GABA in astrocytes is expected to be anticonvulsive. | DAO, MAO-B | Astrocytes | Highlights the therapeutic potential of targeting this pathway in epilepsy. | nih.gov |

| Putrescine is a significant source of GABA in astrocytes during epileptiform activity. | Not specified | Astrocytes | The resulting GABA release contributes to seizure termination via tonic inhibition. | mdpi.com |

| Astrocytes can synthesize GABA from putrescine via DAO and MAO-B. | DAO, MAO-B | Astrocytes | Establishes putrescine as a key alternative precursor to glutamate for GABA. | encyclopedia.pub |

Applications in Advanced In Vitro Cell Culture Systems

1,4-Diaminobutane, also known as putrescine, is a biogenic amine that plays a crucial role in cell growth, differentiation, and proliferation. nih.govbiorxiv.org Its dihydrobromide salt, 1,4-diaminobutane dihydrobromide, serves as a stable and soluble source of putrescine for various research applications, particularly in the development of sophisticated in vitro cell culture systems.

The formulation of specialized cell culture media is critical for maintaining the pluripotency and directing the differentiation of stem cells. 1,4-Diaminobutane is a key component in some of these specialized media. chemicalbook.com Polyamines, including putrescine, are essential for the self-renewal of embryonic stem cells (ESCs). nih.gov

Research has shown that putrescine can influence the fate of stem cells. For instance, in human bone marrow mesenchymal stem cells (MSCs), putrescine has been demonstrated to promote proliferation and osteogenic differentiation. nih.gov MSCs cultured in the presence of putrescine showed increased expression of Runx-2, a key transcription factor for osteogenesis, and enhanced alkaline phosphatase activity, an early marker of bone formation. nih.gov This suggests its potential as an inductive agent for in vitro osteogenesis. nih.gov

Furthermore, studies on reprogramming somatic cells into induced pluripotent stem cells (iPSCs) have highlighted the importance of the polyamine pathway. The transcription factor c-Myc, one of the factors used to induce pluripotency, upregulates polyamine biosynthesis. Supplementing cultures with putrescine can partially compensate for the absence of c-Myc, facilitating the chromatin remodeling necessary for de-differentiation and enhancing reprogramming efficiency. biorxiv.org This highlights the integral role of putrescine in modulating cell fate and its importance as a media component for stem cell cultivation and research. biorxiv.orgnih.gov

The table below summarizes findings on the effects of putrescine on stem cell cultures.

Table 1: Effects of Putrescine on Stem Cell Cultures

| Stem Cell Type | Observed Effect | Key Markers/Indicators | Reference |

|---|---|---|---|

| Human Bone Marrow Mesenchymal Stem Cells (MSCs) | Promoted proliferation and osteogenic differentiation. | Increased Runx-2 expression and alkaline phosphatase activity. | nih.gov |

| Mouse Embryonic Stem Cells (ESCs) | Essential for self-renewal. | Regulation of the polyamine pathway. | nih.gov |

| Fibroblasts during iPSC Reprogramming | Facilitated reprogramming and chromatin remodeling. | Increased Oct4-GFP reporter expression. | biorxiv.org |

Organoids are three-dimensional (3D) structures grown from stem cells that mimic the architecture and function of an organ, providing valuable models for studying development and disease. The successful culture and maintenance of organoids depend on a precisely formulated culture medium, which often includes polyamines like putrescine.

Studies on intestinal organoids have revealed that their growth may require exogenous putrescine. nih.gov Commercial organoid culture media and supplements often contain putrescine. nih.gov Research has shown that intestinal organoids actively uptake exogenous putrescine and convert it to spermidine, another essential polyamine, indicating its critical role in epithelial proliferation within the organoid structure. nih.gov When the synthesis of spermidine from putrescine is inhibited, organoid growth is diminished. nih.gov

Similarly, investigations into hair follicle stem cell (HFSC) organoids have shown that the depletion of natural polyamines, including putrescine, can enrich the stem cell population by reducing protein translation rates, which are typically lower in stem cells compared to their differentiated progeny. biorxiv.org This suggests that manipulating polyamine levels, including the provision of putrescine, is a key methodological aspect of controlling stem cell fate within organoid cultures. biorxiv.org

The general methodology for organoid culture involves embedding stem cells or tissue fragments in an extracellular matrix (ECM) like Matrigel, which polymerizes to form a 3D dome. youtube.comyoutube.com This dome is then submerged in a specialized liquid growth medium containing various growth factors and small molecules, which can include 1,4-diaminobutane, to support self-organization and growth into a complex organoid structure. youtube.com

Environmental and Phytoremediation Studies

1,4-Diaminobutane (putrescine) is a ubiquitous polyamine in higher plants, playing a central role in a wide array of physiological processes, from growth and development to responses to environmental challenges. nih.govmdpi.com

Plants respond to a variety of environmental stressors by altering their metabolic processes, and the accumulation of certain compounds can serve as a biomarker for stress. nih.gov Polyamines, particularly putrescine, are known to accumulate in plants under various adverse conditions, making them key indicators of pollution-induced stress. nih.govnih.gov

Elevated levels of putrescine have been observed in plants exposed to a range of pollutants and environmental stresses, including:

Heavy metals: Increased putrescine levels are a documented response to toxicity from heavy metals like cadmium. nih.gov

Salinity: While responses can vary between species, changes in polyamine levels are a common reaction to salt stress. nih.gov

Air pollutants: Exposure to pollutants such as SO2 can lead to putrescine accumulation. nih.gov

Other abiotic stresses: Increased putrescine concentrations are also associated with K+ deficiency, osmotic stress, and UV-B radiation. nih.gov

This accumulation is often a result of the induced expression and activity of arginine decarboxylase (ADC), a key enzyme in the putrescine biosynthesis pathway in plants under stress. nih.gov The buildup of putrescine is considered part of the plant's defense mechanism, acting as a protective compound. mdpi.com Therefore, monitoring the levels of 1,4-diaminobutane in plant tissues can be a valuable tool for assessing the impact of environmental pollution.

Beyond being a stress indicator, 1,4-diaminobutane actively participates in regulating plant growth and mediating stress response mechanisms. nih.gov Exogenous application of putrescine has been shown to enhance plant tolerance to a variety of abiotic stresses. nih.govnih.gov

The protective roles of putrescine are multifaceted and include:

Antioxidant activity: Putrescine can help mitigate oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cellular components from damage. mdpi.comfrontiersin.org

Membrane stability: It contributes to maintaining the integrity of cell membranes under stress conditions. nih.gov

Regulation of ion channels: Polyamines can modulate ion channels, which is crucial for maintaining cellular ionic balance, for example, under salt stress. researchgate.net

Interaction with hormones: Putrescine metabolism is interconnected with plant hormone signaling pathways, including those of abscisic acid (ABA), which is critical for stress responses like drought and cold tolerance. mdpi.com

Research has demonstrated that applying putrescine can improve plant performance under various stress conditions. For example, exogenous putrescine has been shown to alleviate the negative effects of drought in wheat and grape seedlings by enhancing the antioxidant system and maintaining photosynthetic activity. frontiersin.orgmdpi.com It also improves tolerance to chilling in tomato plants and heat stress in wheat. nih.gov

The influence of exogenous putrescine on plant growth and stress response is summarized in the table below.

Table 2: Influence of Exogenous Putrescine on Plant Growth and Stress Response

| Plant Species | Stress Condition | Observed Positive Effects of Putrescine Application | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum) | Drought | Improved growth parameters, photosynthetic pigments, and yield components; lowered levels of ROS. | mdpi.comnih.gov |

| Grape (Vitis vinifera) | Drought | Enhanced antioxidant capacity, maintained higher net photosynthesis rate. | frontiersin.org |

| Tomato (Solanum lycopersicum) | Chilling | Reduced hydrogen peroxide and malondialdehyde levels, modulated antioxidant machinery. | nih.gov |

| Pepper (Capsicum annuum) | Salt Stress | Improved plant height, number of leaves, and stem diameter. | nih.gov |

| Trifoliate Orange (Poncirus trifoliata) | Normal Growth | Enhanced root development and overall plant growth, especially in conjunction with mycorrhizal fungi. | researchgate.net |

Future Directions and Emerging Research Areas

Interdisciplinary Research Opportunities for 1,4-Diaminobutane (B46682) Dihydrobromide

The versatility of 1,4-diaminobutane dihydrobromide creates significant opportunities for collaborative research across multiple scientific fields. Its fundamental chemical properties as a diamine serve as a bridge between chemistry, materials science, and biology.

Materials Science and Engineering: As a monomer for high-performance polyamides like Nylon 4,6, there is a clear link to polymer science. wikipedia.orggoogle.com Future research could involve collaborations between organic chemists and materials scientists to develop novel copolymers or composites. Its function as a cross-linking agent for polymers and a curing agent for epoxide resins opens avenues in developing advanced materials with tailored mechanical, thermal, and electrical properties. chemicalbook.comgoogle.com

Biotechnology and Agricultural Science: The role of its free base form, putrescine, in plant stress response presents a major area for interdisciplinary work. wikipedia.orgmdpi.com Research combining plant physiology, molecular biology, and agricultural science could explore the use of this compound in developing crops with enhanced tolerance to drought and heat. nih.govresearchgate.net Its ability to delay ripening could be leveraged in food science to extend the shelf-life of fruits. wikipedia.org

Biomedical and Biochemical Engineering: Its application in specialized cell culture media, particularly for stem cells, highlights its importance in biomedical research. chemicalbook.com This invites collaboration between biochemists and tissue engineers to optimize culture conditions and explore its role in cellular differentiation and maintenance.

Advancements in Sustainable Synthetic Methodologies and Production

A significant shift is underway from traditional chemical synthesis of 1,4-diaminobutane to more sustainable, bio-based methods, addressing environmental and economic concerns.

Current industrial production often relies on the hydrogenation of succinonitrile (B93025), a process that uses non-renewable petrochemicals and involves harsh conditions. guidechem.commdpi.com The future lies in green chemistry and biotechnology.

Enzymatic and Fermentative Production: Biological methods are gaining prominence. One promising approach is the enzymatic conversion of substrates like arginine or ornithine into 1,4-diaminobutane. guidechem.com Research is focused on developing robust microbial strains, such as Escherichia coli, for fermentative production. mdpi.com

Metabolic Engineering: A key research area is the metabolic engineering of microorganisms to enhance production yields. This involves optimizing the expression of key enzymes and cofactors. For instance, studies have shown that increasing the cellular levels of NADPH and the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) can significantly boost 1,4-diaminobutane synthesis in engineered E. coli. mdpi.com

Novel Biocatalytic Routes: Innovative methods are being explored, such as the biocatalytic production of N-protected precursors of 1,4-diaminobutane, which can then be converted to the final product. google.com This strategy can simplify recovery and purification processes. Furthermore, solvent-free synthesis methods for its derivatives represent a move towards more environmentally friendly chemical processes. researchgate.net

| Synthetic Method | Precursors/Substrates | Key Features | Research Focus |

| Chemical Synthesis | Acrylonitrile, Hydrogen Cyanide | Relies on petrochemicals; requires harsh reaction conditions. guidechem.com | Developing more efficient catalysts and milder conditions. |

| Enzymatic Conversion | Arginine, Ornithine | Environmentally friendly, fewer by-products. guidechem.com | Reducing the cost of expensive enzyme substrates. guidechem.com |

| Microbial Fermentation | Glucose, Renewable Feedstocks | Sustainable, potential for large-scale production. mdpi.com | Strain development and metabolic pathway optimization. mdpi.com |

| Biocatalytic Precursor Synthesis | Biological feedstocks | Can simplify downstream processing and recovery. google.com | Optimizing biocatalysts and in vitro conversion steps. google.com |

Exploration of Novel Material Development and Functionalization Strategies

1,4-Diaminobutane is a valuable building block for creating advanced materials, and its dihydrobromide salt can be a stable source for these applications. Research is focused on both creating new polymers and functionalizing the molecule itself to impart novel properties.

High-Performance Polyamides: It is a critical monomer for Nylon 4,6, an engineering plastic known for its high-temperature resistance and mechanical strength. google.comguidechem.com Future work will likely focus on creating new copolyamides with enhanced properties or blending it with other polymers to create novel composites.

Polymer Cross-Linking: Its use as a cross-linking agent allows for the modification of existing polymers to improve their mechanical characteristics and stability. chemicalbook.com

Functional Derivatives: There is growing interest in synthesizing functionalized derivatives. For example, a solvent-free method has been developed to create bis-α-aminophosphonate-modified butanes. researchgate.net Such modifications can introduce new chemical properties for applications in chelation, catalysis, or pharmaceuticals.